molecular formula C14H7ClF4O3 B14429585 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 79945-22-5

3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B14429585
CAS No.: 79945-22-5
M. Wt: 334.65 g/mol
InChI Key: GWQKOUKPWZQQBX-UHFFFAOYSA-N
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Description

3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by its complex structure, which includes chloro, fluoro, and trifluoromethyl substituents on a phenoxybenzoic acid backbone. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids . This process is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow nitration processes. This method allows for better control over reaction parameters, leading to improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

79945-22-5

Molecular Formula

C14H7ClF4O3

Molecular Weight

334.65 g/mol

IUPAC Name

3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C14H7ClF4O3/c15-10-5-8(14(17,18)19)6-11(16)12(10)22-9-3-1-2-7(4-9)13(20)21/h1-6H,(H,20,21)

InChI Key

GWQKOUKPWZQQBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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